molecular formula C12H14N2O B8474986 3-(Benzylamino)oxetan-3-acetonitrile

3-(Benzylamino)oxetan-3-acetonitrile

Cat. No. B8474986
M. Wt: 202.25 g/mol
InChI Key: FWJBHUDSIQCAQJ-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

A mixture of oxetan-3-ylidene-acetonitrile (950 mg, 10 mmol) and phenylmethanamine (1.31 ml, 12 mmol) was heated with stirring at 60° C. for 5 hours under nitrogen. The mixture was concentrated in vacuo. The residue was purified by flash column (eluting with 0-50% ethyl acetate in hexane) to afford 1.65 g of 3-(benzylamino)oxetan-3-acetonitrile as a colorless oil (yield was 81.7%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=[CH:5][C:6]#[N:7])[CH2:2]1.[C:8]1([CH2:14][NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:14]([NH:15][C:3]1([CH2:5][C:6]#[N:7])[CH2:4][O:1][CH2:2]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
O1CC(C1)=CC#N
Name
Quantity
1.31 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C. for 5 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column (eluting with 0-50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1(COC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 81.7%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.